molecular formula C15H16FNO2S B2945969 N-[2-(3-Fluorophenyl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide CAS No. 1797159-73-9

N-[2-(3-Fluorophenyl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide

Cat. No.: B2945969
CAS No.: 1797159-73-9
M. Wt: 293.36
InChI Key: KMUSSQDLZHDKQQ-UHFFFAOYSA-N
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Description

N-[2-(3-Fluorophenyl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide is a synthetic carboxamide derivative featuring a thiophene core substituted with a methyl group at the 4-position. The carboxamide group is linked to a 2-methoxyethyl side chain bearing a 3-fluorophenyl moiety. This structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c1-10-6-14(20-9-10)15(18)17-8-13(19-2)11-4-3-5-12(16)7-11/h3-7,9,13H,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUSSQDLZHDKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC(C2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Fluorophenyl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 3-fluorophenyl intermediate through halogenation reactions.

    Methoxyethyl Chain Addition:

    Thiophene Ring Formation: The thiophene ring is then constructed using cyclization reactions.

    Carboxamide Formation: Finally, the carboxamide group is introduced through amidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Fluorophenyl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[2-(3-Fluorophenyl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and optoelectronic devices.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-[2-(3-Fluorophenyl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences:

  • Nitrothiophene Derivatives (): N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide includes a nitro group on the thiophene ring and a trifluoromethyl-substituted phenyl group. N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide features dual fluorine atoms on the phenyl ring, which may improve metabolic stability compared to the target’s single fluorine .
  • N-(2-Nitrophenyl)thiophene-2-carboxamide () :

    • The nitro group on the aniline ring creates strong electron-withdrawing effects, contrasting with the target’s methoxyethyl group. This difference likely impacts solubility and intermolecular interactions, such as hydrogen bonding .
  • N-[(2-Methoxyphenyl)methyl]-3-methylthiophene-2-carboxamide () :

    • Structural isomerism is observed: the methyl group is at the 3-position on the thiophene ring versus the target’s 4-position. This positional change could alter steric hindrance and binding affinity .

Table 1: Structural and Electronic Comparison

Compound Name Thiophene Substituent Aromatic Ring Substituents Electron Effects
Target Compound 4-Methyl 3-Fluorophenyl, 2-methoxyethyl Balanced (donor/acceptor)
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () 5-Nitro 3-Methoxy-4-(trifluoromethyl)phenyl Strongly electron-withdrawing
N-(2-Nitrophenyl)thiophene-2-carboxamide () None 2-Nitrophenyl Strongly electron-withdrawing
N-[(2-Methoxyphenyl)methyl]-3-methylthiophene-2-carboxamide () 3-Methyl 2-Methoxyphenyl Moderately electron-donating

Crystallographic and Conformational Insights

  • N-(2-Nitrophenyl)thiophene-2-carboxamide () : Dihedral angles between aromatic rings (8.5°–13.5°) indicate partial planarity, facilitating π-π stacking. The target’s methoxyethyl group may introduce torsional strain, reducing planarity .
  • Weak Intermolecular Interactions () : C–H⋯O/S interactions dominate packing, whereas the target’s methoxyethyl group could enable stronger hydrogen bonding .

Biological Activity

N-[2-(3-Fluorophenyl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound belongs to the class of arylsulfonamides, characterized by the presence of a sulfonamide group (SO2NH2) linked to an aromatic ring (3-fluorophenyl) and an aliphatic chain with a methoxy group (OCH3) attached. The methylthiophene ring further contributes to its unique properties. The structural formula can be represented as follows:

C13H15FNO2S\text{C}_{13}\text{H}_{15}\text{F}\text{N}\text{O}_2\text{S}

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety suggests potential for inhibiting various enzymes, particularly those involved in metabolic pathways.
  • Receptor Interaction : The fluorophenyl group may enhance the compound's affinity for specific biological targets, potentially affecting receptor-mediated pathways.
  • Antioxidant Activity : Preliminary studies indicate that compounds with similar structures exhibit antioxidant properties, which may play a role in mitigating oxidative stress in cells.

Pharmacological Studies

Recent studies have investigated the pharmacological profile of this compound. Below is a summary of key findings:

Study TypeFindings
In vitro assays Exhibited moderate inhibition of tyrosinase activity, suggesting potential for use in hyperpigmentation disorders.
Cell viability Demonstrated non-cytotoxic effects at concentrations up to 20 µM in B16F10 murine melanoma cells.
Mechanistic studies Suggested competitive inhibition mechanism against tyrosinase based on Lineweaver-Burk plots.

Case Studies

  • Tyrosinase Inhibition :
    • A study evaluated the inhibitory effects of this compound on mushroom tyrosinase. It was found that the compound inhibited enzyme activity significantly, indicating its potential as a therapeutic agent for skin disorders related to melanin production.
  • Antioxidant Properties :
    • In cellular models, the compound showed promising antioxidant activity comparable to established antioxidants, suggesting a protective effect against oxidative damage.

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